1,1,5,5-Tetrakis(4-methylphenoxy)-3,3-diphenyl-1,5-bis(sulfanylidene)-2,4-dithia-1lambda~5~,5lambda~5~-diphospha-3-stannapentane
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Overview
Description
1,1,5,5-Tetrakis(4-methylphenoxy)-3,3-diphenyl-1,5-bis(sulfanylidene)-2,4-dithia-1lambda~5~,5lambda~5~-diphospha-3-stannapentane is a complex organophosphorus compound It features a unique structure with multiple phenoxy and phenyl groups, as well as sulfur and tin atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,5,5-Tetrakis(4-methylphenoxy)-3,3-diphenyl-1,5-bis(sulfanylidene)-2,4-dithia-1lambda~5~,5lambda~5~-diphospha-3-stannapentane typically involves the following steps:
Formation of the Core Structure: The core structure is synthesized by reacting appropriate phosphorus and tin precursors under controlled conditions.
Introduction of Phenoxy Groups: The phenoxy groups are introduced through nucleophilic substitution reactions, where 4-methylphenol reacts with the core structure.
Addition of Phenyl Groups: The phenyl groups are added via electrophilic aromatic substitution reactions.
Incorporation of Sulfur Atoms: Sulfur atoms are incorporated through thiolation reactions, using sulfur-containing reagents.
Industrial Production Methods
Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1,1,5,5-Tetrakis(4-methylphenoxy)-3,3-diphenyl-1,5-bis(sulfanylidene)-2,4-dithia-1lambda~5~,5lambda~5~-diphospha-3-stannapentane can undergo various types of chemical reactions, including:
Oxidation: The sulfur atoms can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form different organophosphorus derivatives.
Substitution: The phenoxy and phenyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various functionalized derivatives.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 1,1,5,5-Tetrakis(4-methylphenoxy)-3,3-diphenyl-1,5-bis(sulfanylidene)-2,4-dithia-1lambda~5~,5lambda~5~-diphospha-3-stannapentane involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 1,1,5,5-Tetrakis(phenoxy)-3,3-diphenyl-1,5-bis(sulfanylidene)-2,4-dithia-1lambda~5~,5lambda~5~-diphospha-3-stannapentane
- 1,1,5,5-Tetrakis(4-chlorophenoxy)-3,3-diphenyl-1,5-bis(sulfanylidene)-2,4-dithia-1lambda~5~,5lambda~5~-diphospha-3-stannapentane
Uniqueness
1,1,5,5-Tetrakis(4-methylphenoxy)-3,3-diphenyl-1,5-bis(sulfanylidene)-2,4-dithia-1lambda~5~,5lambda~5~-diphospha-3-stannapentane is unique due to the presence of 4-methylphenoxy groups, which can influence its reactivity and interactions with other molecules. This structural variation can lead to different chemical and biological properties compared to similar compounds.
Properties
CAS No. |
118132-62-0 |
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Molecular Formula |
C40H38O4P2S4Sn |
Molecular Weight |
891.7 g/mol |
IUPAC Name |
[bis(4-methylphenoxy)phosphinothioylsulfanyl-diphenylstannyl]sulfanyl-bis(4-methylphenoxy)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/2C14H15O2PS2.2C6H5.Sn/c2*1-11-3-7-13(8-4-11)15-17(18,19)16-14-9-5-12(2)6-10-14;2*1-2-4-6-5-3-1;/h2*3-10H,1-2H3,(H,18,19);2*1-5H;/q;;;;+2/p-2 |
InChI Key |
DAGWCEQQBFJPKN-UHFFFAOYSA-L |
Canonical SMILES |
CC1=CC=C(C=C1)OP(=S)(OC2=CC=C(C=C2)C)S[Sn](C3=CC=CC=C3)(C4=CC=CC=C4)SP(=S)(OC5=CC=C(C=C5)C)OC6=CC=C(C=C6)C |
Origin of Product |
United States |
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